molecular formula C12H19N B1633461 1-(4-Isobutylphenyl)ethanamine CAS No. 74305-52-5

1-(4-Isobutylphenyl)ethanamine

Cat. No.: B1633461
CAS No.: 74305-52-5
M. Wt: 177.29 g/mol
InChI Key: OLAOEFIPECGPEM-UHFFFAOYSA-N
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Description

1-(4-Isobutylphenyl)ethanamine is an organic compound with the molecular formula C12H19N. It is a derivative of phenethylamine and is structurally related to ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Isobutylphenyl)ethanamine can be synthesized through several methods. One common approach involves the reduction of 1-(4-isobutylphenyl)ethanone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Another method involves the reductive amination of 4-isobutylbenzaldehyde with ammonia or an amine in the presence of a reducing agent .

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of 4-isobutylacetophenone using a nickel catalyst. This method is efficient and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Isobutylphenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Isobutylphenyl)ethanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its role as a precursor to bioactive molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(4-Isobutylphenyl)ethanamine involves its interaction with specific molecular targets. It can act as a precursor to bioactive compounds that interact with enzymes and receptors in the body. For example, derivatives of this compound may inhibit enzymes such as cyclooxygenase (COX) and soluble epoxide hydrolase (sEH), which are involved in inflammatory processes .

Comparison with Similar Compounds

1-(4-Isobutylphenyl)ethanamine can be compared with other similar compounds, such as:

    Phenethylamine: A simple amine with a similar structure but lacking the isobutyl group.

    Ibuprofen: A widely used NSAID that shares the isobutylphenyl moiety but has a carboxylic acid group instead of an amine.

    4-Isobutylbenzaldehyde: A precursor in the synthesis of this compound

Uniqueness: this compound is unique due to its combination of the isobutyl group and the phenethylamine backbone, which imparts specific chemical and biological properties .

Properties

IUPAC Name

1-[4-(2-methylpropyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9-10H,8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAOEFIPECGPEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00995826
Record name 1-[4-(2-Methylpropyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00995826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74305-52-5
Record name Benzenemethanamine, alpha-methyl-4-(2-methylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074305525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4-(2-Methylpropyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00995826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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